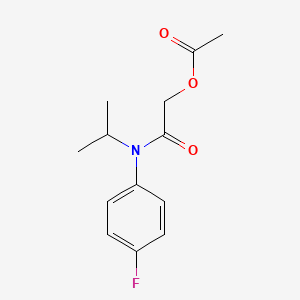

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-

Description

Properties

IUPAC Name |

[2-(4-fluoro-N-propan-2-ylanilino)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c1-9(2)15(13(17)8-18-10(3)16)12-6-4-11(14)5-7-12/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGMNTIWDVRZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436945 | |

| Record name | Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150164-68-4 | |

| Record name | 2-(Acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150164-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the acylation of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to further reactions, such as esterification with acetic acid and isopropylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- involves its interaction with specific molecular targets. The acetyloxy group can participate in esterification reactions, while the fluorophenyl group can enhance binding affinity to certain proteins or enzymes. The isopropyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-

- CAS Number : 150164-68-4

- Molecular Formula: C₁₄H₁₇FNO₃

- SMILES : O=C(OCC(=O)N(C1=CC=C(F)C=C1)C(C)C)C

- Key Functional Groups :

Its acetyloxy group may also make it a synthetic intermediate for pharmaceuticals or polymers .

Comparison with Structurally Similar Compounds

Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide)

N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (Flufenacet Alcohol)

2-Azido-N-(4-fluorophenyl)acetamide

(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)

- Key Differences: Substituent: Acryloyloxy-imino group, enabling polymerization.

Structural and Functional Comparison Table

Research Findings and Implications

- Herbicidal Activity : Flufenacet’s thiadiazole ring enhances lipid biosynthesis inhibition, unlike the acetyloxy group in the target compound .

- Solubility and Reactivity : The acetyloxy group improves solubility in aprotic solvents compared to hydroxyl or azide derivatives, influencing synthetic pathways .

- Biological Fate : Flufenacet Alcohol’s hydroxyl group increases hydrophilicity, affecting its environmental mobility .

Biological Activity

Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article delves into the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)- can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 241.24 g/mol

This compound features an acetamide group along with a fluorophenyl moiety, which is believed to contribute to its biological activity.

Antifungal Activity

Research indicates that compounds similar to Acetamide, particularly those containing the indolizine structure, exhibit notable antifungal properties. For instance, a study highlighted that certain indolizine derivatives demonstrated significant antifungal effects against various strains of fungi, suggesting a potential therapeutic application for Acetamide derivatives in treating fungal infections .

Table 1: Antifungal Activity of Related Compounds

| Compound Name | Structure Type | Antifungal Activity (IC50) |

|---|---|---|

| Indolizine Derivative A | Indolizine | 0.5 mM |

| Indolizine Derivative B | Indolizine | 0.7 mM |

| Acetamide, 2-(acetyloxy)-N-(4-F) | Acetamide | TBD |

Anticancer Activity

Recent studies have also explored the anticancer potential of acetamide-based compounds. For example, a study on heme oxygenase-1 (HO-1) inhibitors revealed that certain acetamide derivatives exhibited cytotoxic effects against various cancer cell lines, including glioblastoma and prostate cancer cells. The mechanism of action appears to involve the inhibition of HO-1, which is often overexpressed in tumors and associated with poor prognosis .

Case Study: Inhibition of HO-1

In a detailed examination of various acetamide derivatives:

- Compound 7l showed significant inhibitory activity against HO-1 with an IC50 value of 2.5 μM.

- This compound was further tested for its antiproliferative effects on U87MG glioblastoma cells, yielding promising results.

Structure-Activity Relationship (SAR)

The biological activity of acetamides can often be correlated with their structural features. Research indicates that modifications in the side chains and functional groups significantly impact their efficacy against pathogens and cancer cells.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased antibacterial activity |

| Fluorination at para position | Enhanced anticancer properties |

| Chain length variation | Altered potency against specific targets |

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, 2-(acetyloxy)-N-(4-fluorophenyl)-N-(1-methylethyl)-, and what critical reaction parameters influence yield?

The synthesis typically involves condensation reactions between intermediates such as 4-fluorophenyl isopropylamine and acetyloxy-acetyl chloride. Key steps include:

- Amide bond formation : Use of coupling agents like EDCI/HOBt under inert conditions (N₂ atmosphere) to minimize hydrolysis.

- Acetylation : Reaction temperature (60–70°C) and solvent choice (e.g., THF or DCM) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

Critical parameters : pH control during amidation, stoichiometric ratios (1:1.1 for amine:acyl chloride), and moisture-free environments .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 336.12).

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98% required for biological assays) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms acetyloxy orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., thyroxine suppression vs. anticonvulsant effects)?

Discrepancies arise from:

- Dose-dependent effects : Low concentrations may modulate neuronal ion channels (anticonsulvant activity), while higher doses inhibit thyroid peroxidase, reducing serum T4 .

- Model systems : In vitro receptor binding assays (e.g., GABAₐ receptor modulation) vs. in vivo rodent models of epilepsy or endocrine disruption.

Methodological approach :

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzyme inhibition) while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing acetyloxy with sulfonamide) to enhance binding to catalytic pockets (e.g., carbonic anhydrase IX).

- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like 5-HT₃ receptors or thyroglobulin.

- Metabolic profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites contributing to off-target activity .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in experimental buffers, and how can degradation be mitigated?

- Degradation pathways : Hydrolysis of the acetyloxy group at pH > 7.5 or elevated temperatures (>40°C) generates 2-hydroxy derivatives.

- Stabilization methods :

- Monitoring : LC-MS/MS tracks degradation products (e.g., m/z 294.08 for deacetylated metabolite) .

Mechanistic and Contradiction Analysis

Q. What experimental evidence supports the hypothesis that this compound acts via extrathyroidal mechanisms to alter hormone levels?

- In vitro models : Incubation with hepatocytes (not thyroid cells) shows dose-dependent reduction in T4, suggesting hepatic glucuronidation as a primary pathway .

- Knockout mice : TTR (transthyretin) knockout models exhibit attenuated T4 suppression, implicating serum transport protein interactions .

- Contradictions : Some studies report direct inhibition of thyroid peroxidase; reconcile via competitive binding assays with recombinant enzyme .

Q. How can researchers differentiate between receptor-mediated and non-specific membrane effects in electrophysiological studies?

- Pharmacological blockers : Co-apply selective antagonists (e.g., bicuculline for GABAₐ receptors) to isolate receptor-specific currents.

- Voltage-clamp protocols : Assess use-dependence (e.g., enhanced inhibition at depolarized potentials indicates state-dependent binding).

- Lipid bilayer assays : Compare compound effects on artificial membranes vs. native cells to identify non-specific disruption .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Standardized reagents : Use anhydrous solvents (verified by Karl Fischer titration) and commercially sourced intermediates (≥99% purity).

- Reaction monitoring : In-line FTIR tracks acyl intermediate formation (C=O stretch at 1740 cm⁻¹).

- Interlab validation : Share batches for cross-lab NMR/HPLC analysis via collaborative platforms like PubChem .

Q. How should researchers design dose-response studies to account for the compound’s dual pharmacological and toxicological profiles?

- Range-finding assays : Start with 0.1–100 µM in vitro, adjusting based on IC₅₀ values (e.g., 12 µM for GABAₐ inhibition vs. 45 µM for T4 suppression).

- Time-course analysis : Evaluate acute (1–24 hr) vs. chronic (7-day) exposure in vivo.

- Endpoint multiplexing : Combine ELISA (hormones), transcriptomics (CYP3A4 expression), and histopathology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.